4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole
Description
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole is a benzimidazole derivative characterized by:
- Fluorine atoms at positions 4 and 6, enhancing lipophilicity and electronic effects.
- A methylthio (-SMe) group at position 2, contributing to hydrophobic interactions.
Properties
Molecular Formula |
C14H10F2N2OS |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4,6-difluoro-2-methylsulfanyl-5-phenoxy-1H-benzimidazole |
InChI |
InChI=1S/C14H10F2N2OS/c1-20-14-17-10-7-9(15)13(11(16)12(10)18-14)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18) |
InChI Key |
FBHAVHMTZZXWJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=C(C=C2N1)F)OC3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline, methylthiol, and phenol.
Nitration: The 4,6-difluoro-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine group undergoes cyclization with methylthiol and phenol under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Analysis of Substituent Effects :
- Fluorine Atoms: Fluorination at positions 4 and 6 (target compound) likely increases metabolic stability and membrane permeability compared to non-fluorinated analogues like those in and .
- Phenoxy (-OPh): Unlike nitro (NO2, ) or methoxy (OMe, ) groups, the phenoxy substituent may offer superior π-π interactions in biological targets.
Comparison with Other Methods :
Lipophilicity :
- The difluoro and methylthio groups increase logP compared to non-fluorinated or hydroxylated analogues (e.g., compounds in ).
- The phenoxy group may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., ).
Biological Activity
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C15H12F2N2OS
- Molecular Weight : 314.33 g/mol
- CAS Number : 874814-18-3
The structure features a benzimidazole core with fluorine and methylthio substituents, which may contribute to its biological activity by enhancing binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4,6-difluoro derivatives have shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Candida albicans | 3.9 µg/mL | |
| Mycobacterium smegmatis | 3.9 µg/mL |
These findings suggest that the compound may inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.
The mechanism by which benzimidazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and biofilm formation. Molecular docking studies have identified potential targets such as:
- FtsZ proteins : Essential for bacterial cell division.
- (p)ppGpp synthetases/hydrolases : Involved in stress response.
- Pyruvate kinases : Key enzymes in metabolic pathways.
These interactions could explain the observed antibacterial activities and provide a pathway for further drug development.
Anticancer Activity
In addition to antimicrobial properties, benzimidazole derivatives have been studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of tubulin polymerization : Disrupting microtubule dynamics.
- Activation of caspases : Leading to programmed cell death.
- Modulation of signaling pathways : Such as PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in 2023 demonstrated that a series of benzimidazole derivatives, including those with fluorine substitutions, exhibited potent activity against Staphylococcus aureus and Candida albicans. The most active compounds had MIC values below 5 µg/mL, indicating strong potential for therapeutic applications in treating infections caused by resistant strains . -
Anticancer Activity Assessment :
Another investigation evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results revealed that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values ranging from 5 to 10 µM), suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
